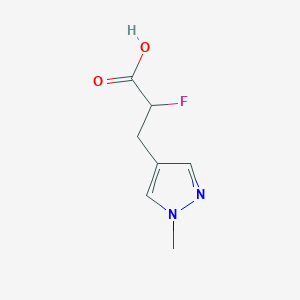

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

CAS No.: 1526882-82-5

Cat. No.: VC3095013

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1526882-82-5 |

|---|---|

| Molecular Formula | C7H9FN2O2 |

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | 2-fluoro-3-(1-methylpyrazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H9FN2O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |

| Standard InChI Key | VSRXQCAORJAZBC-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)CC(C(=O)O)F |

| Canonical SMILES | CN1C=C(C=N1)CC(C(=O)O)F |

Introduction

Chemical Structure and Classification

2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a 1-methyl-1H-pyrazole core with a fluorinated propanoic acid side chain attached at the 4-position. The molecular structure comprises several key components:

-

A 1-methyl-1H-pyrazole heterocyclic core, providing aromatic character and potential hydrogen bond accepting capabilities

-

A propanoic acid side chain at the 4-position of the pyrazole

-

A fluorine atom at the 2-position of the propanoic acid chain, which likely influences both the physicochemical and biological properties of the molecule

The compound belongs to the broader family of fluorinated carboxylic acids containing heterocyclic substituents. This structural arrangement is reminiscent of certain pharmaceutical compounds, particularly those designed for enhanced metabolic stability due to the strategic fluorine incorporation.

Structural Comparison with Related Compounds

The structural features of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can be compared with related compounds to better understand its potential properties:

Physical and Chemical Properties

Based on the structural features and comparison with similar pyrazole derivatives, several key properties of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can be inferred:

Physical Properties

The compound likely exists as a crystalline solid at room temperature, given its molecular weight and functional group composition. The expected physical properties include:

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| Physical state | White to off-white crystalline solid | Typical for pyrazole carboxylic acids |

| Molecular weight | Approximately 186 g/mol | Calculated from molecular formula C₈H₉FN₂O₂ |

| Melting point | 140-160°C | Based on similar heterocyclic carboxylic acids |

| Solubility | Moderate in polar organic solvents; pH-dependent water solubility | Due to carboxylic acid functionality |

Chemical Reactivity

The compound possesses several reactive functional groups that define its chemical behavior:

-

Carboxylic acid group: Provides acidic properties and enables formation of salts, esters, and amides

-

Pyrazole ring: Offers aromatic character and potential for coordinating with metal ions through nitrogen atoms

-

Fluorine substituent: Enhances metabolic stability and may participate in hydrogen bonding as a weak acceptor

Acid-Base Properties

The carboxylic acid functionality would exhibit typical acidic behavior with an estimated pKa in the range of 4-5. The presence of the electron-withdrawing fluorine substituent at the 2-position likely increases the acidity compared to non-fluorinated analogs by stabilizing the carboxylate anion.

Analytical Characterization

The structural features of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid would yield characteristic spectroscopic profiles that could be used for identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Signals | Structural Assignment |

|---|---|---|

| ¹H-NMR | ~3.8 ppm (singlet, 3H) | N-CH₃ of pyrazole |

| ¹H-NMR | ~7.5-7.7 ppm (singlet, 1H) | C-H of pyrazole ring |

| ¹H-NMR | ~7.4-7.6 ppm (singlet, 1H) | C-H of pyrazole ring |

| ¹H-NMR | ~5.0-5.3 ppm (multiplet, 1H) | CH-F |

| ¹H-NMR | ~2.8-3.2 ppm (complex multiplet, 2H) | CH₂ adjacent to pyrazole |

| ¹H-NMR | ~12 ppm (broad singlet, 1H) | COOH |

| ¹³C-NMR | ~174-176 ppm | Carboxylic acid carbon |

| ¹³C-NMR | ~90-95 ppm (d, J~180 Hz) | Carbon bearing fluorine |

| ¹⁹F-NMR | ~(-190)-(-200) ppm | Aliphatic fluorine |

Mass Spectrometry

Expected mass spectrometric features would include:

-

Molecular ion peak at m/z 186 (M⁺)

-

Fragment at m/z 142 (M⁺-CO₂)

-

Fragment at m/z 97 (1-methyl-1H-pyrazole moiety)

Infrared Spectroscopy

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3000-2500 (broad) | O-H stretching (carboxylic acid) |

| 1700-1720 (strong) | C=O stretching (carboxylic acid) |

| 1000-1100 (medium) | C-F stretching |

| 1400-1600 (multiple bands) | Pyrazole ring vibrations |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for analysis and purification:

| Parameter | Expected Characteristics |

|---|---|

| Retention behavior | Moderate retention on reverse phase |

| UV detection | Strong absorption around 220-280 nm due to pyrazole chromophore |

| Mobile phase | Aqueous-organic mixtures (acetonitrile/methanol with water) |

| pH consideration | Retention time would vary with pH due to ionizable carboxylic acid |

Biological and Pharmaceutical Significance

The structural features of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid suggest potential biological activities and pharmaceutical applications.

Enzyme Inhibition

Pyrazole derivatives with carboxylic acid functionalities have demonstrated enzyme inhibitory activity in various biological systems. Based on structural similarities with known bioactive compounds, potential enzyme targets might include:

-

Hydrolases

-

Oxidoreductases

-

Transferases

The urease inhibitory activity observed in structurally related compounds suggests possible applications in this area:

"All of the synthesized products demonstrated good inhibitory activities in the range of IC₅₀ = 18.92 ± 0.61 to 90.75 ± 7.71 μM as compared to standard thiourea (IC₅₀ = 21.14 ± 0.42 μM)."

Structure-Activity Relationships

Key structural features likely to influence biological activity include:

-

The pyrazole ring: Provides a planar aromatic system capable of π-stacking interactions

-

The N-methyl group: Affects electron distribution and provides hydrophobic interactions

-

The fluorine substituent: Enhances metabolic stability and influences electronic properties

-

The carboxylic acid group: Provides an ionizable center for potential ionic interactions

Pharmacokinetic Considerations

The presence of the fluorine atom at the 2-position of the propanoic acid chain would be expected to:

-

Enhance metabolic stability by blocking potential oxidation at that position

-

Potentially improve binding affinity to target proteins

-

Modify the lipophilicity profile compared to non-fluorinated analogs

Comparative Analysis with Related Compounds

Structural Comparison with Similar Bioactive Compounds

Table: Comparison of 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid with Related Bioactive Compounds

Electronic Effects of Fluorine Substitution

The fluorine substitution at the 2-position of the propanoic acid chain introduces several electronic effects:

-

Inductive electron-withdrawal, increasing the acidity of the carboxylic acid

-

Potential for weak hydrogen bonding interactions

-

Altered charge distribution in the propanoic acid chain

-

Modified conformational preferences due to stereoelectronic effects

These electronic effects likely influence both the physicochemical properties and biological activities of the compound.

Applications in Drug Discovery

As a Building Block in Medicinal Chemistry

2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has potential value as a building block in medicinal chemistry:

-

The carboxylic acid group provides a handle for further derivatization to:

-

The fluorinated side chain offers a metabolically stable linker that could enhance the pharmacokinetic properties of derived compounds

SAR Studies and Optimization

The compound could serve as a starting point for structure-activity relationship studies, with potential modifications including:

| Modification | Expected Effect | Potential Benefit |

|---|---|---|

| Esterification of carboxylic acid | Increased lipophilicity | Improved cellular penetration |

| Amide formation | Reduced acidity, potential for additional H-bonding | Enhanced binding to specific targets |

| Alternative N-substitution on pyrazole | Modified electronic properties | Optimized target selectivity |

| Additional substituents on pyrazole ring | Expanded interaction potential | Increased potency or selectivity |

Drug Delivery Applications

The structural features of the compound suggest potential applications in drug delivery:

-

As a linking group in prodrug approaches

-

As a component of targeted delivery systems

-

As a building block for peptidomimetics

Future Research Directions

Synthetic Methodology Development

Future research could focus on:

-

Developing efficient and scalable synthesis routes with high enantioselectivity if stereochemistry is relevant

-

Exploring green chemistry approaches to reduce environmental impact

-

Investigating continuous flow methods for industrial-scale production

Biological Evaluation

Comprehensive biological assessment would be valuable, including:

-

Screening against diverse enzyme panels

-

Evaluation of anti-inflammatory properties

-

Assessment of pharmacokinetic parameters

-

Investigation of structure-activity relationships through analog synthesis

Computational Studies

Computational approaches could provide insights into:

-

Binding modes with potential biological targets

-

Predictions of physicochemical properties

-

Guidance for designing improved analogs

-

Understanding of conformational preferences and their biological implications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume